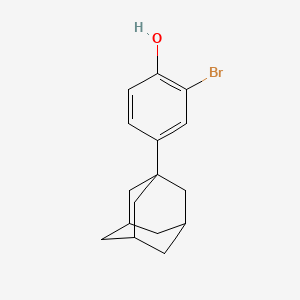

4-(1-Adamantyl)-2-bromophenol

Übersicht

Beschreibung

4-(1-Adamantyl)-2-bromophenol: is an organic compound that features an adamantyl group attached to a brominated phenol ring. This compound is notable for its unique structure, which combines the rigidity and bulkiness of the adamantyl group with the reactivity of the bromophenol moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Biochemische Analyse

Biochemical Properties

4-(1-Adamantyl)-2-bromophenol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, further highlighting its significance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the NF-κB signaling pathway . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . Additionally, this compound can activate the NF-κB signaling pathway by binding to and stabilizing key components of the pathway, such as IκB kinase . These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is known for its stability, with minimal degradation observed under standard laboratory conditions . Prolonged exposure to high temperatures or extreme pH conditions can lead to the degradation of this compound, resulting in the formation of various degradation products . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained activation of cell signaling pathways and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in cellular function or metabolism . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular processes. Threshold effects have also been observed, with certain dosages required to achieve specific biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, resulting in changes in metabolite levels . Additionally, this compound can affect the activity of other metabolic enzymes, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by specific targeting signals and post-translational modifications, which can direct the compound to specific organelles . For instance, the presence of a nuclear localization signal can facilitate the transport of this compound to the nucleus, where it can modulate gene expression . Similarly, the interaction of this compound with mitochondrial proteins can influence its localization to the mitochondria, where it can affect cellular metabolism and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-bromophenol typically involves the adamantylation of 4-bromophenol. One common method is the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. This reaction can be carried out in a solvent like dichloromethane or without a solvent at elevated temperatures (100-120°C) for several hours .

Industrial Production Methods: An environmentally friendly method involves using an acidic ion-exchange resin as a catalyst. This method allows the reaction to proceed without solvents and minimizes waste production. The reaction is typically carried out at 120°C in a sealed ampul, with a small amount of water added to prevent the formation of side products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Adamantyl)-2-bromophenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 4-(1-Adamantyl)-2-aminophenol or 4-(1-Adamantyl)-2-thiophenol.

Oxidation: Formation of 4-(1-Adamantyl)-2-benzoquinone.

Reduction: Formation of 4-(1-Adamantyl)phenol.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(1-Adamantyl)-2-bromophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: This compound is a key intermediate in the synthesis of adapalene, a retinoid used in the treatment of acne. Its derivatives are also being explored for their potential antiviral and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers with high thermal stability and unique mechanical properties .

Wirkmechanismus

The mechanism of action of 4-(1-Adamantyl)-2-bromophenol and its derivatives often involves interaction with biological membranes and proteins. The adamantyl group provides a hydrophobic core that can interact with lipid bilayers, enhancing the compound’s ability to penetrate cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients .

Vergleich Mit ähnlichen Verbindungen

2-(1-Adamantyl)-4-bromoanisole: Similar in structure but with a methoxy group instead of a hydroxyl group.

4-(1-Adamantyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

1-Adamantyl derivatives: Compounds like 1-adamantanol and 1-bromoadamantane share the adamantyl core but differ in functional groups attached to the adamantyl ring.

Uniqueness: 4-(1-Adamantyl)-2-bromophenol is unique due to the combination of the bulky adamantyl group and the reactive bromophenol moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Biologische Aktivität

4-(1-Adamantyl)-2-bromophenol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects based on recent research findings.

This compound, with the chemical formula , is characterized by the presence of an adamantyl group, which contributes to its lipophilicity and biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The compound has been shown to exhibit significant biochemical activity, particularly in its interactions with enzymes and proteins. Key findings include:

- Antioxidant Activity : this compound demonstrates antioxidant properties by scavenging free radicals and modulating oxidative stress pathways. This activity is crucial for protecting cells from oxidative damage.

- Enzyme Interaction : It has been reported to inhibit NADPH oxidase activity, leading to reduced production of reactive oxygen species (ROS) in cellular models .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their activity. For instance, its interaction with NADPH oxidase results in decreased ROS production, which is beneficial in conditions characterized by oxidative stress.

- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to antioxidant defense mechanisms. It activates transcription factors that regulate genes involved in cellular protection against oxidative damage .

Biological Effects

The biological effects of this compound have been assessed in various cellular and animal models:

- Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and KG-1 (acute myeloid leukemia). The apoptotic effect was dose-dependent, with higher concentrations leading to increased cell death .

| Cell Line | Concentration (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 2.0 | 46 |

| KG-1 | 5.0 | 96 |

- Animal Studies : In animal models, low doses of the compound exhibited protective effects against oxidative stress, while high doses led to toxicity and cellular damage. This biphasic response highlights the importance of dosage in therapeutic applications.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that treatment with the compound resulted in significant apoptosis in retinoid-resistant breast cancer cells, suggesting its potential as an alternative treatment strategy for resistant cancer types .

- Oxidative Stress Models : Experimental models of oxidative stress showed that administration of this compound reduced markers of oxidative damage, supporting its role as an antioxidant agent.

Eigenschaften

IUPAC Name |

4-(1-adamantyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOSRCXWZXYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377860 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63013-55-8 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.